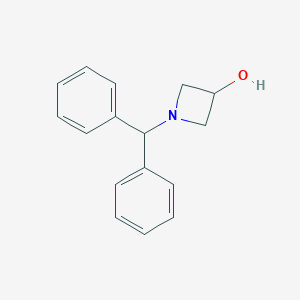

1-Benzhydrylazetidin-3-ol

概要

説明

1-Benzhydrylazetidin-3-ol is a compound with the molecular formula C16H17NO . It is also known by other names such as 1-Benzhydrylazetan-3-ol, 1-(Diphenylmethyl)-3-hydroxyazetidine, and 1-(diphenylmethyl)azetidin-3-ol .

Synthesis Analysis

The synthesis of 1-Benzhydrylazetidin-3-ol has been optimized for industrial use .Molecular Structure Analysis

The molecular weight of 1-Benzhydrylazetidin-3-ol is 239.31 g/mol . Its IUPAC name is 1-benzhydrylazetidin-3-ol . The InChI code is InChI=1S/C16H17NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2 .Physical And Chemical Properties Analysis

1-Benzhydrylazetidin-3-ol has a density of 1.189±0.06 g/cm3(Predicted), a melting point of 106 °C, a boiling point of 353.8±42.0 °C(Predicted), and a flashing point of 101.7°C .科学的研究の応用

Synthesis of 3-Aminoazetidines

1-Benzhydrylazetidin-3-ol: is a key intermediate in the synthesis of 3-aminoazetidines , which are compounds often found in therapeutic agents. The efficient two-step synthesis process involves the reaction with methanesulfonyl chloride followed by amination, yielding the aminoazetidine as a mono acetate salt .

Development of Therapeutic Compounds

The compound’s ability to transform into various substituted azetidines makes it valuable for developing new therapeutic molecules. These transformations include the creation of 3-alkoxide, 3-bromide, 3-cyano, and 3-carboxylic acid azetidines, which can be further modified for pharmaceutical applications .

Chemical Research and Development

In chemical R&D, 1-Benzhydrylazetidin-3-ol serves as a starting point for the synthesis of azetidine-based compounds. Its reactivity allows for the exploration of novel chemical pathways and the development of scalable synthesis methods for complex molecules .

Material Science Applications

The structural versatility of 1-Benzhydrylazetidin-3-ol can be leveraged in material science to create polymers with unique properties. The azetidine ring’s sensitivity to hydrolytic conditions can lead to polymerization reactions under specific conditions .

Analytical Chemistry

In analytical chemistry, derivatives of 1-Benzhydrylazetidin-3-ol can be used as standards or reagents in chromatographic methods to identify or quantify substances within a sample, aiding in the analysis of complex chemical mixtures .

Life Science Research

The compound’s role in synthesizing bioactive molecules makes it an important tool in life science research. It can be used to study biological pathways and the interaction of new drugs with biological targets .

Chemical Synthesis Optimization

1-Benzhydrylazetidin-3-ol: is utilized in optimizing chemical synthesis processes. Its reactions can be fine-tuned to increase yield, reduce by-products, and improve the overall efficiency of the synthesis of medicinal compounds .

Environmental Chemistry

In environmental chemistry, the compound can be used to synthesize markers or tracers that help in tracking environmental pollutants and studying their behavior and breakdown in different ecosystems .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 1-Benzhydrylazetidin-3-ol is the Cytochrome P450 3A4 (CYP 3A4) enzyme . This enzyme plays a crucial role in the metabolism of a variety of drugs and xenobiotics.

Mode of Action

1-Benzhydrylazetidin-3-ol acts as an inhibitor of the CYP 3A4 enzyme . By binding to this enzyme, it prevents the enzyme from metabolizing other substances, which can affect the efficacy and toxicity of certain drugs.

Biochemical Pathways

The inhibition of the CYP 3A4 enzyme by 1-Benzhydrylazetidin-3-ol affects the drug metabolism pathway . This can lead to increased levels of certain drugs in the body, potentially enhancing their therapeutic effects or causing adverse reactions.

Pharmacokinetics

Its ability to inhibit the cyp 3a4 enzyme suggests that it may affect theAbsorption, Distribution, Metabolism, and Excretion (ADME) properties of other drugs . This could impact the bioavailability of these drugs, altering their therapeutic effects.

Result of Action

At the molecular level, 1-Benzhydrylazetidin-3-ol binds to the CYP 3A4 enzyme, inhibiting its activity . This can lead to changes in the cellular concentrations of drugs metabolized by this enzyme. The specific effects would depend on the particular drugs involved.

特性

IUPAC Name |

1-benzhydrylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAJXKGUZYDTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940050 | |

| Record name | 1-(Diphenylmethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydrylazetidin-3-ol | |

CAS RN |

18621-17-5 | |

| Record name | 1-Benzhydrylazetidin-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18621-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18621-17-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Diphenylmethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

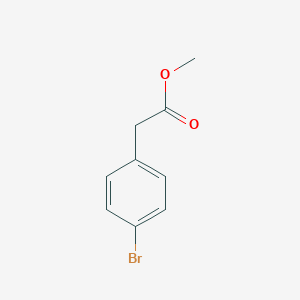

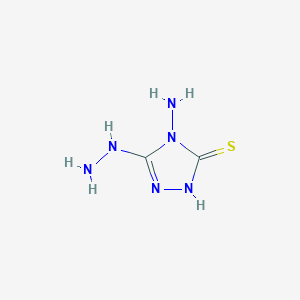

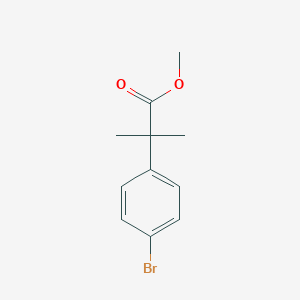

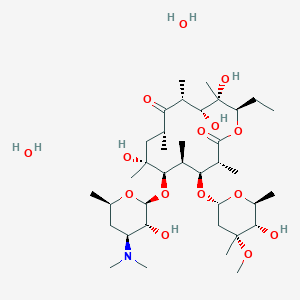

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key improvements in the synthesis of 1-benzhydrylazetidin-3-ol?

A: Recent research has led to an improved, one-pot synthesis of 1-benzhydrylazetidin-3-ol []. This method offers several advantages:

- Purity: The optimized process minimizes impurities, resulting in a product with a purity of 99.3 area % [].

- Yield: This method boasts a high yield of 80% [], making it commercially viable.

Q2: Can you describe an efficient route to synthesize 3-amino-1-benzhydrylazetidine from 1-benzhydrylazetidin-3-ol?

A: Yes, a two-step synthesis of 3-amino-1-benzhydrylazetidine starting from 1-benzhydrylazetidin-3-ol has been reported [].

Q3: Is there any information available on the theoretical properties of 1-benzhydrylazetidin-3-ol?

A: While experimental data on the physicochemical properties of 1-benzhydrylazetidin-3-ol is limited in the provided literature, one study mentions investigating the molecule using time-dependent density functional theory (TD-DFT) analysis []. This type of analysis can provide insights into:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide](/img/structure/B14697.png)

![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)

![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)